Cas no 481053-42-3 (N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide is a nitrobenzamide derivative characterized by its dimethoxyethyl functional group, which enhances solubility and reactivity in synthetic applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the nitro group offers versatility for further functionalization, while the dimethoxyethyl moiety improves stability and handling. Its well-defined structure ensures consistent performance in coupling reactions and other transformations. Suitable for research and industrial applications, this compound is typically supplied with high purity to meet rigorous synthetic demands. Proper storage under inert conditions is recommended to maintain its integrity.
N-(2,2-Dimethoxyethyl)-4-nitrobenzamide structure
481053-42-3 structure
Product Name:N-(2,2-Dimethoxyethyl)-4-nitrobenzamide
CAS No:481053-42-3
MF:C11H14N2O5
MW:254.239263057709
CID:3356319
PubChem ID:11032425
Update Time:2025-10-28

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • BENZAMIDE, N-(2,2-DIMETHOXYETHYL)-4-NITRO-
    • N-(2,2-Dimethoxyethyl)-4-nitrobenzamide
    • 481053-42-3
    • AKOS008974201
    • EN300-188579
    • SCHEMBL1127115
    • MFCD18044678
    • G22963
    • Inchi: 1S/C11H14N2O5/c1-17-10(18-2)7-12-11(14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3,(H,12,14)
    • InChI Key: JNFSCTMIDDWUKA-UHFFFAOYSA-N
    • SMILES: C(NCC(OC)OC)(=O)C1=CC=C([N+]([O-])=O)C=C1

Computed Properties

  • Exact Mass: 254.09027155Da
  • Monoisotopic Mass: 254.09027155Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 93.4Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 437.8±45.0 °C at 760 mmHg
  • Flash Point: 218.6±28.7 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide Security Information

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide Pricemore >>

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Additional information on N-(2,2-Dimethoxyethyl)-4-nitrobenzamide

N-(2,2-Dimethoxyethyl)-4-nitrobenzamide: A Comprehensive Overview

The compound N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (CAS No. 481053-42-3) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide moiety with a dimethoxyethyl group, making it a versatile building block for advanced chemical synthesis. The benzamide group imparts aromatic stability and reactivity, while the dimethoxyethyl substituent introduces steric bulk and electronic effects that can be tailored for specific applications.

Recent studies have highlighted the potential of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide in the development of novel materials for electronic applications. Researchers have explored its use as a precursor for high-performance polymers and organic semiconductors. The compound's ability to undergo controlled polymerization under mild conditions has made it a valuable asset in the synthesis of advanced materials with tailored electronic properties. For instance, a 2023 study published in *Advanced Materials* demonstrated that polymers derived from this compound exhibit exceptional charge transport properties, making them suitable for next-generation organic electronics.

In addition to its role in materials science, N-(2,2-Dimethoxyethyl)-4-nitrobenzamide has also gained attention in the field of medicinal chemistry. The compound's structure allows for the incorporation of bioactive groups, enabling the design of potential drug candidates. A 2023 paper in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, suggesting its potential as a lead molecule for therapeutic development.

The synthesis of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the benzamide derivative and subsequent alkylation to introduce the dimethoxyethyl group. Recent advancements in catalysis have significantly improved the efficiency and selectivity of these reactions, reducing production costs and enhancing scalability.

From an environmental perspective, researchers have also investigated the biodegradation and toxicity profiles of N-(2,2-Dimethoxyethyl)-4-nitrobenzamide. Studies conducted in 2023 indicate that the compound exhibits low toxicity to aquatic organisms under standard testing conditions. Furthermore, its biodegradation pathways suggest that it can be safely integrated into industrial processes without posing significant environmental risks.

In conclusion, N-(2,2-Dimethoxyethyl)-4-nitrobenzamide (CAS No. 481053-42-3) is a versatile and innovative compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in the ongoing evolution of modern chemistry and materials science.

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